表没食子儿茶素

描述

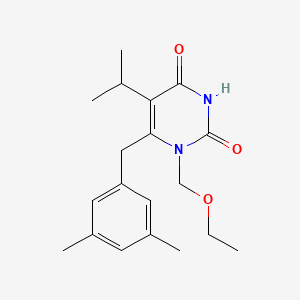

Epigallocatechin is a type of organic compound known as epigallocatechins. These are compounds containing epigallocatechin or a derivative . It is one of the main catechin compounds found in green tea and the most abundant one, with antioxidant properties . It exhibits neuroprotective, antioxidative, anti-inflammatory, anti-diabetic, antifungal, anti-metastatic, and anticancer chemotherapeutic activities .

Synthesis Analysis

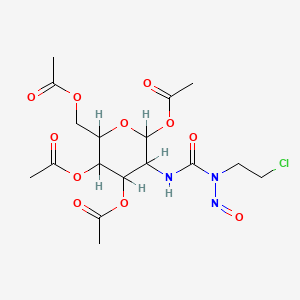

Epigallocatechin gallate (EGCG) glycosides were chemoselectively synthesized by a chemical modification strategy . The structures of the EGCG glycosides were assigned as follows: epigallocatechin gallate-4′′-O-β-d-glucopyranoside (EGCG-G1, 2) and epigallocatechin gallate-4′,4′′-O-β-d-gluco-pyranoside (EGCG-G2, 3) .

Molecular Structure Analysis

The chemical structure of Epigallocatechin was characterized by X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and proton nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Epigallocatechin gallate (EGCG) exhibits pH-dependent redox properties .

Physical And Chemical Properties Analysis

The physical and chemical stability of amorphous Epigallocatechin was tracked using powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .

科学研究应用

皮肤病学应用

表没食子儿茶素-3-没食子酸酯 (EGCG) 是绿茶中的关键成分,在皮肤病学中显示出潜力。其抗氧化特性可有效预防紫外线引起的皮肤损伤和缓解咪喹莫特诱发的牛皮癣症状。EGCG 与透明质酸等化妆品成分的相互作用增强了其抗氧化活性。然而,其不稳定性可能会限制其皮肤病学应用 (Frasheri 等,2020).

癌症预防和治疗

EGCG 因其在癌症预防和治疗中的作用而受到研究,特别是其抑制参与癌症发生和进展的分子靶点。其作为癌症治疗辅助剂的潜力及其增强化疗疗效的作用已得到强调。然而,挑战包括其低生物利用度和研究结果不一致 (Kanwar 等,2012), (Aggarwal 等,2020).

食品级封装

EGCG 的健康促进作用通常受到其不稳定性和低生物利用度的限制。使用蛋白质、碳水化合物和脂质等材料的食品级封装系统提高了其生物利用度和稳定性,从而增强了其功效 (Shi 等,2018).

神经保护

EGCG 在神经保护方面显示出前景,特别是对谷氨酸兴奋性毒性。其对运动神经元的保护作用和对谷氨酸水平的调节使其成为涉及谷氨酸兴奋性毒性的神经退行性疾病的潜在治疗候选物 (Yu 等,2010).

乳剂中生物活性的增强

EGCG 与植物甾醇(如豆甾醇和 β-谷甾醇)的衍生化增强了其在油/水乳剂中的抗氧化活性。这种生物活性和降胆固醇能力的增强表明在食品工业中具有潜在用途 (Wang 等,2019).

作用机制

Epigallocatechin gallate (EGCG) has a free-radical-scavenging activity that allows it to trap hydroxyl radicals and superoxide anions and thus suppress and terminate the free radical chain reaction that occurs during lipid peroxidation . It also has the potential to inhibit two key glycoside hydrolases .

未来方向

属性

IUPAC Name |

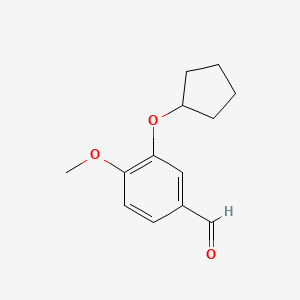

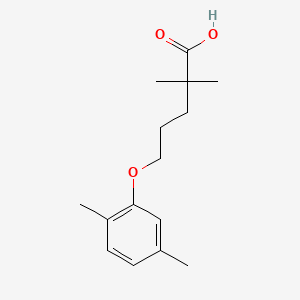

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891550 | |

| Record name | Epigallocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Epigallocatechin | |

CAS RN |

970-74-1 | |

| Record name | Epigallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epigallocatechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epigallocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z197MG6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 221 °C | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Epigallocatechin induce apoptosis in cancer cells?

A1: Research indicates that Epigallocatechin induces apoptosis in various cancer cells, including malignant B cells, by triggering the production of reactive oxygen species (ROS). [] This process involves the loss of mitochondrial transmembrane potential, release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO, and activation of caspases. []

Q2: Does Epigallocatechin affect cell signaling pathways?

A2: Yes, studies show that Epigallocatechin can modulate various cell signaling pathways. For instance, it can inhibit the proliferation of 3T3-L1 preadipocytes by affecting the ERK and Cdk2 pathways, leading to decreased levels of phospho-ERK1/2, Cdk2, and cyclin D1 proteins. [] Additionally, Epigallocatechin can inhibit hypoxia- and serum-induced HIF-1α protein accumulation and VEGF expression in human cervical carcinoma and hepatoma cells by interfering with the PI3K/Akt and ERK1/2 pathways. []

Q3: What is the chemical structure of Epigallocatechin?

A3: Epigallocatechin is a flavan-3-ol, a type of flavonoid, with a characteristic structure consisting of two benzene rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring). The specific arrangement of hydroxyl groups on the A and B rings distinguishes it from other catechins.

Q4: Can Epigallocatechin be used to modify the properties of gelatin?

A4: Yes, studies have shown that adding Epigallocatechin to gelatin can enhance its gel strength and thermal stability. [] This modification primarily involves hydrogen bond interactions between Epigallocatechin and gelatin molecules. []

Q5: Does Epigallocatechin exhibit any catalytic activity?

A5: While not a traditional catalyst, Epigallocatechin demonstrates inhibitory effects on certain enzymes. For example, it can inhibit porcine pancreatic α-amylase activity in a concentration-dependent manner, potentially influencing starch digestion. []

Q6: How does the presence of a galloyl group influence the activity of Epigallocatechin?

A6: The presence of a galloyl group significantly impacts Epigallocatechin's activity. For instance, Epigallocatechin gallate (EGCG), the gallated form of Epigallocatechin, exhibits stronger inhibition of collagenase activity compared to Epigallocatechin. [] This difference highlights the importance of the galloyl moiety for this specific activity.

Q7: Are there strategies to enhance the stability or delivery of Epigallocatechin?

A7: Yes, researchers are exploring various approaches to improve Epigallocatechin's stability and delivery. One method involves encapsulating Epigallocatechin in interpenetrating microspheres using natural polymers like chitosan and gum acacia, aiming for enhanced colonic delivery. []

Q8: What is known about the pharmacokinetics of Epigallocatechin in humans?

A8: While specific details on human pharmacokinetics require further investigation, studies utilizing a rat model demonstrate that following oral or intravenous administration of green tea extract, Epigallocatechin and other catechins are detectable in plasma for several hours. []

Q9: What evidence supports the antitumor activity of Epigallocatechin?

A9: In vitro studies have shown that Epigallocatechin can inhibit the growth of various cancer cell lines, including human colorectal carcinoma cells (HCT116). [] This inhibition is suggested to occur through MAPK-mediated apoptosis. []

Q10: What analytical techniques are commonly used to quantify Epigallocatechin?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detection (DAD) or mass spectrometry (MS), is frequently employed for the identification and quantification of Epigallocatechin and other catechins in various matrices. [, ]

Q11: Does β-cyclodextrin influence the extraction of Epigallocatechin from tea leaves?

A11: Yes, studies indicate that β-cyclodextrin can selectively enhance the extraction of Epigallocatechin gallate (EGCG) and Epicatechin gallate (ECG) from tea leaves compared to water or ethanol/water mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。